3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxy and methoxy groups. It is of significant interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions One common method starts with the condensation of anthranilic acid with an appropriate aldehyde to form a Schiff base This intermediate is then cyclized under acidic or basic conditions to yield the quinazolinone core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated quinazolinones.
Scientific Research Applications
3-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The biological activity of 3-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydroxy and methoxy groups enhance its binding affinity and specificity. Pathways involved include inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a simpler structure.
4-Hydroxyquinazolinone: Lacks the methoxy group.
3-Methoxyquinazolinone: Lacks the hydroxy group.
Uniqueness
3-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential as a multifunctional compound in various applications.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-8-9(6-7-12(13)18)14-16-11-5-3-2-4-10(11)15(19)17(14)20/h2-8,14,16,18,20H,1H3 |
InChI Key |
JKIPXQBUFABMLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2O)O |
Origin of Product |
United States |
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